叶绿三醇

描述

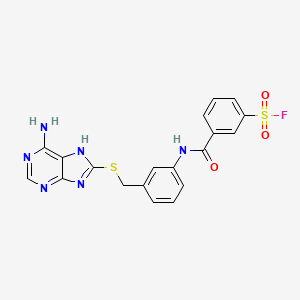

Folienetriol (FT) is a polyphenolic compound found in plants belonging to the family of flavonoids. It is an important natural antioxidant, which has been studied extensively for its potential health benefits. FT is a polyhydroxylated flavone, which is composed of three hydroxy groups attached to a central carbon atom. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. FT has been used in a variety of applications, such as food and beverage production, pharmaceuticals, and nutraceuticals.

科学研究应用

叶面化学的遥感

叶绿三醇在科学研究中的应用包括用于遥感以估计叶面化学含量。逐步多元回归和反卷积等技术从叶面光谱中提取化学信息。长期研究模型专注于理解辐射与叶面化学之间的相互作用,从叶片模型过渡到冠层模型和现场实验 (Curran,1989)。

促进植物生长和生产力

研究已经探讨了叶面施用抗氧化剂(如柠檬酸)与微量营养素相结合对植物生长和生产力的益处。此类处理已显示出增加营养生长参数并增强玉米等植物的化学成分,表明叶面施用在提高农业产量方面的潜力 (El-Yazal,2019)。

植物胁迫指数

某些叶面化合物(如铵)的积累可以作为植物胁迫的指标。研究已经调查了暴露于胁迫的植物中乙烯释放与铵之间的关系,发现超过某些阈值,乙烯释放显着增加,表明存在胁迫 (Barker,1999)。

叶面施肥和养分吸收

已经研究了叶面施肥(如施用钾和硼)增强棉花等作物养分吸收和产量的能力。养分来源的选择、溶液缓冲以及微量营养素(如硼)的加入会显着影响产量,这表明叶面施肥在作物生产中的重要性 (Howard 等,1998)。

提高叶面施用物质的吸收

已经探索了使用激光光技术来增强叶面施用物质渗透到植物叶片中。这种方法已被证明可以有效提高各种化合物在韧皮部内的吸收和移动性,表明叶面施用在植物中是一种侵入性较小、效率更高的递送方法 (Etxeberria 等,2016)。

植物叶面挥发性有机化合物的研究方法

对植物中挥发性有机化合物 (VOC) 的研究(这对植物健康和交流很重要)在很大程度上依赖于先进的分析技术。这个跨学科领域将生物学与环境分析科学相结合,强调叶面化合物在植物生理和生态系统动态中的关键作用 (Materić 等,2015)。

玉米中的氮叶面施用

研究表明,氮的叶面施用可以影响玉米等作物的生长和产量。该方法可以提高生产力,表明有针对性的叶面施用可以成为一种有效的农艺实践 (Amanullah 等,2013)。

盐碱土条件下的养分吸收

在具有挑战性的土壤条件(如盐碱土)下叶面施用养分的研究表明,该方法可以对小麦等作物的生长和产量产生积极影响。这突出了叶面施肥在不利的土壤环境中提高作物抗逆力的潜力 (Yadav 等,2021)。

属性

IUPAC Name |

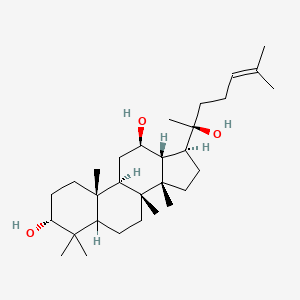

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-ZEUDUZSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988626 | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-79-1 | |

| Record name | Betulafolientriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the glycosylation of Folienetriol impact its antitumor activity?

A1: Research suggests that attaching sugar molecules (glycosylation) to Folienetriol significantly influences its ability to inhibit tumor cell growth. Specifically, the study found that 3-O-β-D-glucoside and 12-O-β-D-glucoside derivatives of Folienetriol exhibited the most potent activity against Ehrlich tumor cells in vitro. [] This highlights the importance of the type and position of sugar attachments for enhancing the biological activity of this compound.

Q2: What is the role of the hydroxyl group configuration at the C-3 position in Folienetriol's antitumor activity?

A2: The research indicates that the spatial arrangement (configuration) of the hydroxyl group (-OH) at the C-3 position in Folienetriol plays a crucial role in determining its antitumor activity. [] While the study doesn't explicitly state whether the alpha or beta configuration is more favorable, it emphasizes that this structural difference leads to significant variations in the compound's effectiveness against tumor cells. Further investigation is needed to fully elucidate the structure-activity relationship in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)